molecular formula C22H20N2O5S B2589105 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenesulfonamide CAS No. 922062-12-2

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenesulfonamide

Cat. No. B2589105
CAS RN: 922062-12-2
M. Wt: 424.47
InChI Key: ORGLBJQZEQXOGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine . It’s a selective inhibitor of the Dopamine D2 receptor . It’s used in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .


Synthesis Analysis

The synthesis of this compound involves methods provided in the patent WO2015017412A1 . The patent also provides methods for synthesizing compounds of the same formula and pharmaceutical compositions containing these compounds .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of CHNOS . It’s a derivative of 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine .

Scientific Research Applications

Catalytic Enantioselective Transformations

One area of research involves the catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines. This process leads to the synthesis of chiral derivatives, achieving excellent yields and high enantioselectivities. Such transformations are pivotal for creating optically active compounds, which have implications in drug discovery and development (Munck et al., 2017).

Synthesis of Chiral Derivatives

The compound has also been a focus in the synthesis of chiral 11-ethyl-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives. These derivatives were obtained with good yields and moderate enantioselectivities, marking the first example of enantioselective addition of Et2Zn to cyclic aldimines (Munck et al., 2017).

Asymmetric Alkynylation

Research into asymmetric alkynylation of seven-membered cyclic imine dibenzo[b,f][1,4]oxazepines has successfully achieved optically active 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives. This represents a notable advance in the synthesis of heterocyclic compounds with potential biological activities (Ren et al., 2014).

Biomass-Involved Synthesis

In another study, a biomass-involved strategy was employed for the synthesis of N-arylated dibenzo[b,e][1,4]oxazepin-11(5H)-ones among other benzo-fused N-heterocycles. This innovative approach demonstrates the utility of sustainable resources in the synthesis of complex organic molecules (Zhang et al., 2015).

Metabolic Studies

There have also been studies focusing on the metabolism of dibenz[b,f]-1,4-oxazepine derivatives, shedding light on the biochemical transformations these compounds undergo in vivo. Such research is critical for understanding the pharmacokinetic properties of drug molecules derived from this chemical framework (Harrison et al., 1978).

Mechanism of Action

This compound acts as a selective inhibitor of the Dopamine D2 receptor . This makes it useful in treating various central nervous system disorders .

properties

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S/c1-3-24-19-6-4-5-7-21(19)29-20-13-8-15(14-18(20)22(24)25)23-30(26,27)17-11-9-16(28-2)10-12-17/h4-14,23H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORGLBJQZEQXOGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.